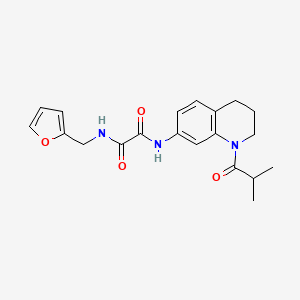

N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by its unique bifunctional substituents. The N1 position is substituted with a furan-2-ylmethyl group, while the N2 position features a 1-isobutyryl-tetrahydroquinolin-7-yl moiety.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13(2)20(26)23-9-3-5-14-7-8-15(11-17(14)23)22-19(25)18(24)21-12-16-6-4-10-27-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVOORRFGXEUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a tetrahydroquinoline moiety linked through an oxalamide group. Its molecular formula is , with a molecular weight of 330.39 g/mol. The structural components are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3 |

| Molecular Weight | 330.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes linked to cancer cell proliferation.

- Receptor Modulation : It may modulate the activity of certain receptors that are crucial for cellular signaling pathways.

These interactions can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Anticancer Activity

Recent studies have reported that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable case study involved the evaluation of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis in tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Furan Ring Substituents : Alterations in the furan ring can enhance or diminish binding affinity to target enzymes.

- Tetrahydroquinoline Modifications : Changes in this moiety can impact the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structural Differences: N1 Substituent: S336 uses a 2,4-dimethoxybenzyl group instead of furan-2-ylmethyl. The methoxy groups enhance lipophilicity, whereas the furan group may confer distinct electronic effects due to its aromatic heterocycle. N2 Substituent: S336 has a pyridin-2-yl ethyl group, contrasting with the tetrahydroquinolin-7-yl-isobutyryl group in the target compound. The pyridine ring in S336 likely improves water solubility and metal-binding capacity.

- Functional and Regulatory Data: S336 is a high-potency umami agonist (CAS 745047-53-4, FEMA 4233) with applications in food flavoring. The World Health Organization (WHO) has evaluated its safety, noting concerns about reactive metabolite formation and renal toxicity at low doses .

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide

- Structural Similarities: Shares the identical N2 substituent (1-isobutyryl-tetrahydroquinolin-7-yl) with the target compound.

- Hypothetical Comparison: The methylbenzyl group may enhance steric bulk compared to the planar furan ring, possibly affecting receptor binding or solubility. No direct activity data is available for this analog .

3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one

- Structural Context: Contains a furan-2-yl group but differs in core structure (isoquinolinone vs. oxalamide). The glucose-derived tetrahydro-2H-pyran moiety may confer glycosylation-related metabolic pathways, unlike the oxalamide backbone .

Data Table: Comparative Analysis of Oxalamide Derivatives

Research Findings and Implications

Structure-Activity Relationships (SAR): The oxalamide scaffold is versatile, with substituents dictating bioactivity. S336’s pyridine and methoxy groups enhance umami receptor (hTAS1R1/hTAS1R3) binding, while the target compound’s furan and tetrahydroquinoline groups may target different receptors or pathways . Furan-containing compounds like the target may face unique metabolic challenges due to furan’s propensity to form reactive intermediates, necessitating further toxicological studies .

Regulatory and Safety Considerations :

- S336’s safety profile underscores the need for rigorous evaluation of the target compound, particularly regarding renal and metabolic effects.

Knowledge Gaps: No direct data exists on the target compound’s synthesis, potency, or applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.